Journal Name:Industrial Chemistry & Materials
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Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00037G
In recent years, significant progress has been witnessed in organic solar cells (OSCs), which is mainly attributed to the new active layer materials design, especially fused ring acceptors. However, the majority of fused-ring acceptors suffer from complicated synthetic procedures and unsatisfactory reaction yields and thus high preparation cost. It is difficult to reconcile with the necessity for OPVs to demonstrate the low cost advantage compared with other photovoltaic technologies such as silicon or perovskite solar cells, thus significantly limiting the future application of OSCs. Therefore, it is necessary to develop high efficiency but low cost acceptor materials, i.e. non-fused ring electron acceptors (NFREAs). In this review, the recent development of NFREAs from the viewpoint of materials design is discussed. In the first and second sections, NFREAs with different central cores are reviewed. Then, the progress of fully non-fused NFREAs is summarized. Finally, an outlook on the remaining challenges to the field is provided.
Keywords: Organic solar cells; Non-fused ring acceptors; Low cost; Intramolecular noncovalent interaction; Large steric hindrance.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00063F
Electrocatalytic technology opens a new path to solve the existing problems in fossil fuel consumption and environmental pollution as well as efficient energy use. Metal–organic frameworks (MOFs), a class of crystalline porous materials with high specific surface area, high porosity and customizable structures, have emerged as promising electrocatalysts. However, their inherently low electrical conductivity and stability greatly hinder their further applications. Therefore, strategies such as synthesizing two-dimensional conductive MOFs, designing unsaturated metal sites, and building MOF nanoarrays have been developed to enhance the conductivity and catalytic reaction transfer rates of MOFs, accompanied by the rational designs of MOFs for improving their stability. In this review, the applications of MOF-based electrocatalysts in the hydrogen evolution reaction (HER), hydrogen oxidation reaction (HOR), oxygen evolution reaction (OER), oxygen reduction reaction (ORR) and nitrogen reduction reaction (NRR) are presented in detail with the classification of monometallic MOFs, bimetallic MOFs, MOF-based composites and MOFs as supports. In addition, the relationship between the structure and performance is discussed through DFT calculations used in related work. Finally, future challenges and application prospects of MOFs in electrocatalysis are highlighted.
Keywords: Metal–organic frameworks; Electrocatalyst; Catalytic performance; Catalysis; Energy conversion.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90007J
A graphical abstract is available for this content
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00027C
Layered double hydroxides (LDHs) are regarded as ideal materials for supercapacitors due to their excellent electrochemical characteristics and unique structural properties. However, unsatisfactory cyclability and poor conductivity have been recognized as the key limitations to LDH performance. To overcome these obstacles, constructing hybrid materials as well as designing porous nanoarchitectures are efficient approaches. Herein, through controlling the sulfide ion concentration during the synthesis of CuS nanosheets and adjusting the amount of urea in the synthesis of flower-like ZnCo-LDH structures, an optimized sample with an exclusive porous texture was fabricated on nickel foam (NF) (identified as NF@CS10-ZC-LDH4) via two-step hydrothermal routes and then employed as a binder-less electrode for a hybrid supercapacitor. The as-fabricated nanoarchitectures provide efficient electron-ion transport channels and preserve the structural integrity during prolonged periods of cycling, which resulted in fantastic supercapacitive properties with a capacity of 1270.5 C g−1 and excellent cyclability (remaining at 90.7% after 7000 cycles). Furthermore, we fabricated a hybrid supercapacitor (NF@CS10-ZC-LDH4//NF@AC) with NF@CS10-ZC-LDH4 as a cathode electrode and activated carbon (AC)-covered NF as an anode electrode. The energy density of NF@CS10-ZC-LDH4//NF@AC was high, at 62.4 W h kg−1 with a power density of 810.4 W kg−1 and splendid cyclability of 88.4%. This innovative study offers valuable inspiration for the synthesis of electrode materials to be used in hybrid supercapacitors.
Keywords: Layered double hydroxides; Flower-like ZnCo-LDH; Hybrid supercapacitors; CuS nanosheets.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00053B
Sustainable and efficient water treatment techniques to improve the quality of water for various applications include advanced oxidation processes (AOP), mainly focusing on heterogeneous photocatalysis. Materials science and nanotechnology have contributed to tailoring the properties of photocatalytic materials to significantly enhance their photoactivity and stability. Here we report the development of a well-organized nanoporous TiO2-based photocatalytic reactor for water treatment. Nanoporous TiO2 materials were directly grown using a two-step electrochemical anodization process in ethylene glycol + 0.3 wt% NH4F + 2 wt% H2O. The prepared nanomaterials were characterized by X-ray diffraction (XRD), scanning electron microscope (SEM), and energy-dispersive X-ray spectroscopy (EDX). To enhance the photocatalytic activity of the system, water scrubbing was incorporated to boost the presence of oxygen in the water, enhancing the electron uptake at the conduction band thus significantly reducing the electron–hole recombination and increasing the photocatalytic activity. To further enhance the efficiency and reduce the negative environmental impact of the technology, a UVA-LED assembly was used instead of the typical mercury-based UV lamps for photocatalysis. The nanoporous TiO2 was tested as a catalyst for the photochemical oxidation of various categories of pollutants; dye (methylene blue), and the removal of microbes such as E. coli. The photoreactor developed in this research work was also successfully applied and tested in real-world applications such as keeping heavily used hot-tub water clean without using harmful chemicals (chlorine, bromine, ozone, etc.) or expensive equipment. The simplicity and efficacy of the new approach described in this study make possible the integration of nanoporous TiO2 in the design of high-performance air and water purification technologies.
Keywords: TiO2 photocatalyst; UVA-LEDs; Nanostructured materials; Photochemical oxidation; Wastewater treatment; Water scrubbing.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00055E
The increasing CO2 emission, as the chief culprit causing numerous environmental problems, could be addressed by the electrochemical CO2 reduction (CO2R) to the added-value carbon-based chemicals. Ionic liquids (ILs) as electrolytes and co-catalysts have been widely studied to promote CO2R owing to their unique advantages. Among the potential products of CO2R, those only containing one carbon atom, named C1 products, including CO, CH3OH, CH4, and syngas, are easier to achieve than others. In this study, we first summarized the research status on CO2R to these C1 products, and then, the state-of-the-art experimental results were used to evaluate the economic potential and environmental impact. Considering the rapid development in CO2R, future scenarios with better CO2R performances were reasonably assumed to predict the future business for each product. Among the studied C1 products, the research focuses on CO, where satisfactory results have been achieved. The evaluation shows that producing CO via CO2R is the only profitable route at present. CH3OH and syngas of H2/CO (1 : 1) as the targeted products can become profitable in the foreseen future. In addition, the life cycle assessment (LCA) was used to evaluate the environmental impact, showing that CO2R to CH4 is the most environmentally friendly pathway, followed by the syngas of H2/CO (2 : 1) and CO, and the further improvement of the CO2R performance can make all the studied C1 products more environmentally friendly. Overall, CO is the most promising product from both economic and environmental impact aspects.
Keywords: Electrochemical-CO2-reduction; Ionic-liquids; C1-product; Economic-evaluation; Environmental-impact.
Non-noble metals as activity sites for ORR catalysts in proton exchange membrane fuel cells (PEMFCs)
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00002H
Proton exchange membrane fuel cells (PEMFCs) have great potential to become the next generation green energy technique, but their application is limited by the slow kinetics of the cathode oxygen reduction reaction (ORR) in acidic medium. Meanwhile, the high price of Pt-based catalysts, which are now widely used commercially, has raised the cost of PEMFCs. Therefore, non-noble metal ORR catalysts as alternatives to Pt-based group metals (PGM) have attracted much attention. However, there is still a big gap between the performance of non-noble metal catalysts and commercial Pt/C catalysts in acidic environment. Recently, it has been realized that the performance of catalysts is closely related to the structure of catalytically active sites. Inspired by this, in this review, we firstly introduced the development and breakthrough of non-noble metals as activity sites. We then briefly summarized their catalytic mechanisms, and put forward some suggestions on how to improve the activity and stability of non-noble metal ORR catalysts.
Keywords: ORR; Non-noble metal single atom catalysts; Active site; Fuel cell.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00049K
The implementation of synthetic polymer membranes in gas separations, ranging from natural gas sweetening, hydrogen separation, helium recovery, carbon capture, oxygen/nitrogen enrichment, etc., has stimulated the vigorous development of high-performance membrane materials. However, size-sieving types of synthetic polymer membranes are frequently subject to a trade-off between permeability and selectivity, primarily due to the lack of ability to boost fractional free volume while simultaneously controlling the micropore size distribution. Herein, we review recent research progress on microporosity manipulation in high-free-volume polymeric gas separation membranes and their gas separation performance, with an emphasis on membranes with hourglass-shaped or bimodally distributed microcavities. State-of-the-art strategies to construct tailorable and hierarchically microporous structures, microporosity characterization, and microcavity architecture that govern gas separation performance are systematically summarized.
Keywords: Gas separation membranes; Hierarchical microporosity; Micropore size distribution; Configurational free volume; Solution–diffusion mechanism.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00058C
In this work, platinum group metal-free (PGM-free) electrocatalysts were synthesized, characterized, and tested for hydrogen evolution reaction (HER). These materials were mono-, bi- and trimetallic Ni-based electrocatalysts with the addition of a second or a third transition metal (TM), such as iron and cobalt. TM–phthalocyanine (TMPc) was used as a metal precursor, mixed with a conductive carbon backbone and subjected to pyrolysis under controlled temperature and atmosphere conditions. Two temperatures of pyrolysis (600 °C and 900 °C) were used. The effect of TM loading in the precursors, different pyrolysis temperatures on the surface chemistry and morphology, and electrocatalytic activity towards HER were evaluated. The increase of NiPc in the initial mixture is beneficial to improving the electrocatalytic activity. The addition of a second and a third metal reflects positively on the HER performance. Interestingly, the pyrolysis temperature influences both the formation and growth of the nanoparticles, and this information is supported by high-resolution transmission electron microscopy (HR-TEM) and light synchrotron X-ray absorption spectroscopy (XAS) measurements.
Keywords: Hydrogen evolution reaction; PGM-free electrocatalyst; Hydrogen production; Ni-based electrocatalyst.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00043A
A series of poly(alkyl-biphenyl pyridinium) anion exchange membranes (AEMs) with a hydrophobic side chain were prepared for mono-/divalent anion separation using electrodialysis (ED). A poly(alkyl-biphenyl pyridinium) polymer was synthesized via superacid-catalyzed polymerization, and then quaternization was conducted using Menshutkin reactions with 1-bromopentane. The obtained quaternized product had excellent solubility in common organic solvents, making it flexible to form homogeneous membranes by a solution casting method. The introduction of a hydrophobic side chain resulted in a microphase separation structure in the membrane, which is favorable to the active transport of Cl− (higher Cl− flux of up to 3.37 mol m−2 h−1 at a 10 mA cm−2 current density) compared with that of SO42− ions giving a high permselectivity of 11.9 in a mixed salt (NaCl/Na2SO4) system. In addition, the prepared membrane exhibited excellent alkaline stability in successive ED tests. It showed an OH− flux of up to 3.6 mol m−2 h−1 with a permselectivity of 361.2 between OH− and WO42−, which is much higher than that of Neosepta ACS membrane. The ED results manifest that the poly(alkyl-biphenyl pyridinium) AEMs can be promising candidates for practical mono-/divalent anion separation in industry.
Keywords: Superacid-catalyzed polymerization; Anion exchange membrane; Mono-/divalent anion separation; Electrodialysis; Permselectivity.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90006A
Correction for ‘Lithium-mediated electrochemical dinitrogen reduction reaction’ by Muhammad Saqlain Iqbal et al., Ind. Chem. Mater., 2023, DOI: https://doi.org/10.1039/D3IM00006K.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00011G
Carbon capture and storage (CCS) technology is believed to be a promising solution for global CO2 emission control and climate change. However, the application of CCS projects is facing a dilemma due to their negative cash flow. To address the challenge, it is critical to adopt an innovative technology that can capture and convert CO2 simultaneously with satisfying efficiencies and can make a profit for the end users. Recently, molten salt CO2 electrolysis that splits CO2 into carbon and oxygen has been extensively studied. This study reviews the process mechanisms, the salt selection, and the effects of operating conditions, including temperature and voltage. In most reported articles, the CO2 to carbon conversion efficiency reached at least 80%, and the current efficiency is over 90%, proving the promising potential of the molten salt CO2 electrolysis method. Still, some aspects, such as the impurities' influences and electrode corrosion, have not been thoroughly investigated. Therefore, some suggestions are recommended for future work.
Keywords: CO2 capture; CO2 conversion; Molten salt CO2 electrolysis; CO2 reduction; Carbon nanotubes.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00059A
MEAs with various cathode Pt loadings were elaborated and aged using a multiple-stressor accelerated stress test (AST) in a segmented PEMFC. The thinnest (lowest Pt loading) cathodes have lower initial activity, owing to larger oxygen reduction reaction hindrance and oxygen transport resistance. Although the lowest cathode Pt loadings initially degrade faster, the overall loss of ECSA at end-of-test is nearly similar whatever the cathode Pt loading, with no local heterogeneities of aging detected along the gas channels. The cathode Pt/C catalyst degrades mostly by Ostwald ripening (which seems more pronounced for lower cathode Pt loading) and nanoparticles agglomeration, owing to superficial carbon functionalization and related Pt crystallite migration: no consequent carbon corrosion is witnessed in this AST. Also, the oxidized Pt2+ ions formed by Pt corrosion diffuse/migrate roughly in a similar manner through the membrane for all cathode Pt loadings, and are re-deposited by crossover H2 close to the cathode|membrane interface. Overall, the mechanisms of Pt/C degradation are not depending on the cathode Pt loading for the chosen AST.
Keywords: Proton exchange membrane fuel cells (PEMFC); Cathode catalyst layer (CL); Platinum loading; Durability.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00036B
Driven by the growing need to decarbonize, hydrogen energy is considered a potential alternative to fossil fuels. However, due to the problems associated with energy storage and transportation for portable applications, the scalable utilization of hydrogen is not fully developed. In this perspective, the potential of utilizing ammonia as a hydrogen carrier for on-site power generation via ammonia decomposition is systematically discussed. Firstly, an analysis of the chemical properties of ammonia and the limitations of this product for hydrogen production are presented. Secondly, some existing worldwide industrial projects that present the current development status are summarized. Then, recent advances in target engineering of efficient catalysts via various strategies are provided. Finally, different types of structured reactors to date for ammonia decomposition are explored. This perspective aims to shed light on the potential of ammonia as a promising alternative to traditional hydrogen storage methods and highlights the challenges and opportunities that lie ahead in this exciting field of research.
Keywords: Ammonia decomposition; Hydrogen carrier; On-site generation; Heterogeneous catalysts; Reactor.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00034F
The oxygen evolution reaction (OER) represents an anodic reaction for a variety of sustainable energy conversion and storage technologies, such as hydrogen production, CO2 reduction, etc. To realize the large-scale implementation of these technologies, the sluggish kinetics of the OER resulting from multi-step proton/electron transfer and occurring at the gas–liquid–solid triple-phase boundary needs to be accelerated. Manganese oxide-based (MnOx) materials, especially MnO2, have become promising non-precious metal electrocatalysts for the OER under acidic conditions due to the good trade-off between catalytic activity and stability. This paper reviews the recent progress of MnO2-based materials to catalyze the OER through either the traditional adsorbent formation mechanism (AEM) or the emerging lattice-oxygen-mediated mechanism (LOM). Pure manganese dioxide OER catalysts with different crystalline structures and morphologies are summarized, while MnO2-based composite structures are also discussed, and the application of MnO2-based catalysts in PEMWEs is summarized. Critical challenges and future research directions are presented to hopefully help future research.
Keywords: Manganese dioxides; Electrocatalysts; Oxygen evolution reaction; Adsorbate evolution mechanism; Lattice-oxygen-mediated mechanism.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00070B
The widespread application of polymer electrolyte membrane water electrolyzers (PEMWEs) remains a tough challenge to date, as they rely on the use of highly scarce iridium (Ir) with insufficient catalytic performance for the oxygen evolution reaction (OER). Therefore, exploring the degradation and activation mechanism of Ir-based catalysts during the OER and searching for highly efficient Ir-based catalysts are essential to achieve large-scale hydrogen production with PEMWEs. This minireview briefly describes the adsorbate evolution mechanism and lattice oxygen oxidation mechanism for Ir-based catalysts to complete the OER process. Then, the valence change of Ir during the OER is discussed to illustrate the origin of the favorable stability of Ir-based catalysts. After that, different modification strategies for IrO2, such as elemental doping, surface engineering, atom utilization enhancing, and support engineering, are summarized in the hopes of finding some commonalities for improving performance. Finally, the perspectives for the development of Ir-based OER catalysts in PEMWEs are presented.
Keywords: Polymer electrolyte membrane water electrolyzers; Oxygen evolution reaction; Iridium catalysts; Degradation mechanism; Hydrogen production.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM00061C
Hydrogen holds the advantages of high gravimetric energy density and zero emission. Effective storage and transportation of hydrogen constitute a critical and intermediate link for the advent of widespread applications of hydrogen energy. Magnesium hydride (MgH2) has been considered as one of the most promising hydrogen storage materials because of its high hydrogen storage capacity, excellent reversibility, sufficient magnesium reserves, and low cost. However, great barriers both in the thermodynamic and the kinetic properties of MgH2 limit its practical application. Doping catalysts and nanostructuring are two facile but efficient methods to prepare high-performance magnesium (Mg)-based hydrogen storage materials. Core–shell nanostructured Mg-based hydrogen storage materials synergize the strengths of the above two modification methods. This review summarizes the preparation methods and expounds the thermodynamic and kinetic properties, microstructure and phase changes during hydrogen absorption and desorption processes of core–shell nanostructured Mg-based hydrogen storage materials. We also elaborate the mechanistic effects of core–shell nanostructures on the hydrogen storage performance of Mg-based hydrogen storage materials. The goal of this review is to point out the design principles and future research trends of Mg-based hydrogen storage materials for industrial applications.
Keywords: Hydrogen storage; Mg/MgH2; Core–shell nanostructure; Thermodynamics and kinetics.
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90010J
A graphical abstract is available for this content
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D3IM90004E
A graphical abstract is available for this content
Industrial Chemistry & Materials ( IF 0 ) Pub Date : , DOI: 10.1039/D2IM00028H
Two-dimensional (2D) magnetic semiconductors are crucial in spin-based information-processing technologies due to the combination of the strong 2D quantum effects, surface effects and the control of spin states. However, most experimental approaches for tuning 2D magnets achieve pure ferromagnetism at low temperature. Herein, a defect engineering strategy using supercritical CO2 is introduced to achieve nanostructure with abundant defects for 2D MoO3−x, and room-temperature ferromagnetism can be obtained and tuned by introduction of the Mo5+ ion depending on the change of supercritical pressure. In defective regions, the presence of the pentacoordinated [Mo5+O5] centers can achieve ferromagnetic ordering resulting in room-temperature ferromagnetism. With increasing supercritical pressure, it is easier for the supercritical CO2 to break the Mo–O bonds, achieving enhancement of the ferromagnetic performance with desired Curie temperature (>380 K). The magnetic responses in the MoO3−x system provide a step closer to the expansion of spin electronics.
Keywords: Supercritical CO2; Room-temperature ferromagnetism; Two-dimensional; MoO3−x.
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Supplementary Information
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